(S)-tert-Butyl 2-((S)-1-hydroxyethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group followed by the introduction of a hydroxyethyl group. One common method involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile. The reaction mixture is stirred and cooled to 0°C before the addition of ethyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate is used as a building block for the synthesis of various organic compounds. Its versatility allows it to be incorporated into a wide range of chemical structures, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, tert-butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate is explored for its potential therapeutic applications. Piperazine derivatives are known for their antimicrobial, antifungal, and anticancer activities, and this compound is investigated for similar properties .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the manufacturing process.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the hydroxyethyl group.
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Similar but with different substitution patterns on the piperazine ring.
Uniqueness
tert-Butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups. The presence of both the tert-butyl and hydroxyethyl groups provides distinct chemical properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other piperazine derivatives.
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3 |
InChI Key |
LSGOFQGBDCLROP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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